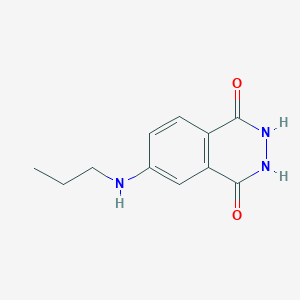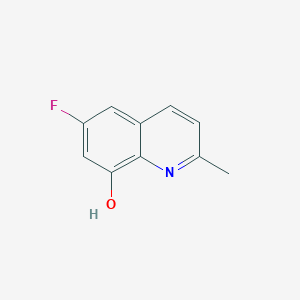
6-Fluoro-8-hydroxy-2-methylquinoline
Übersicht
Beschreibung
6-Fluoro-8-hydroxy-2-methylquinoline is a chemical compound with potential applications in scientific research and industry. It has an empirical formula of C10H8FNO and a molecular weight of 177.17 g/mol. The hydrogenation product of 6-fluoro-2-methylquinoline is a key intermediate of the antibacterial agent .
Synthesis Analysis
The synthesis of fluorinated quinolines, such as 6-Fluoro-8-hydroxy-2-methylquinoline, involves a variety of methods including cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . Novel approaches to functionalization of polyfluorinated quinolines, including nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis on the basis of organometallic compounds have been considered . Metal-free transfer hydrogenation of 6-fluoro-2-methylquinoline by employing several chiral Brønsted acid catalysts was carried out in combination with dihydropyridines as the hydride source in asymmetric metal-free synthesis of fluoroquinolones by organocatalytic hydrogenation .Molecular Structure Analysis
The molecular structure of 6-Fluoro-8-hydroxy-2-methylquinoline consists of a quinoline ring system, which is a bicyclic compound that consists of a pyridine ring fused to phenol, in which the hydroxyl group is attached to position 8 .Chemical Reactions Analysis
Fluorinated quinolines exhibit a wide range of chemical reactions. They can undergo cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . They can also undergo nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis on the basis of organometallic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of 6-Fluoro-8-hydroxy-2-methylquinoline include an empirical formula of C10H8FNO, a molecular weight of 177.17 g/mol, and it is a solid at room temperature .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry and Drug Development
8-Hydroxyquinoline derivatives have attracted significant attention in medicinal chemistry for their biological activities and potential therapeutic applications. These compounds have demonstrated a broad spectrum of pharmacological properties, including anticancer, antiviral, antimicrobial, and antifungal activities. Synthetic modifications of 8-hydroxyquinoline aim to develop potent drug molecules targeting a wide array of life-threatening diseases. The metal chelation properties enhance their candidacy as drug candidates for diseases requiring such mechanisms of action (Gupta, Luxami, & Paul, 2021).
Analytical Chemistry
In analytical chemistry, 8-hydroxyquinoline and its derivatives are utilized for their chromophore properties and their ability to detect various metal ions and anions. This feature is instrumental in developing assays and sensors for environmental and biological applications, including the detection of zinc ions in complex samples. The introduction of functional groups into the 8-hydroxyquinoline scaffold, such as in derivatives like 6-Fluoro-8-hydroxy-2-methylquinoline, can improve solubility, membrane permeability, and selectivity towards specific ions or molecules (Mohamad et al., 2021).
Antioxidant Activity
8-Hydroxyquinoline derivatives have also been investigated for their antioxidant properties. These compounds are involved in various assays to determine antioxidant activity, due to their potential in scavenging free radicals and acting as electron donors. This aspect is critical in researching the therapeutic potential of antioxidants in medicine and food engineering (Munteanu & Apetrei, 2021).
Wirkmechanismus
While the specific mechanism of action for 6-Fluoro-8-hydroxy-2-methylquinoline is not explicitly mentioned in the search results, it’s known that many synthetic quinolines exhibit antibacterial, antineoplastic, and antiviral activities . Incorporation of a fluorine atom into azaaromatics is known to enhance biological activity of fluorinated compounds .
Safety and Hazards
While specific safety and hazard information for 6-Fluoro-8-hydroxy-2-methylquinoline was not found in the search results, it’s generally recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment when handling similar chemical compounds .
Zukünftige Richtungen
Fluorinated quinolines, such as 6-Fluoro-8-hydroxy-2-methylquinoline, have huge therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds . Several described compounds could act as leads for the development of drugs against numerous diseases including cancer . The growing interest in fluorinated derivatives of quinolines stimulates research studies aimed at development of novel methods of synthesis, studying of reactivity of fluorinated quinolines and their plausible practical applications .
Eigenschaften
IUPAC Name |
6-fluoro-2-methylquinolin-8-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO/c1-6-2-3-7-4-8(11)5-9(13)10(7)12-6/h2-5,13H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFLQAZUNFSXRSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2C=C1)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoro-8-hydroxy-2-methylquinoline | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

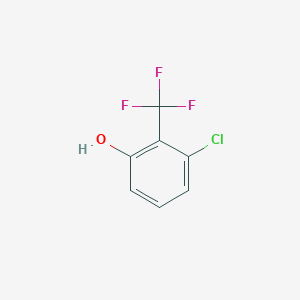
![8-Methoxy-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B3079449.png)
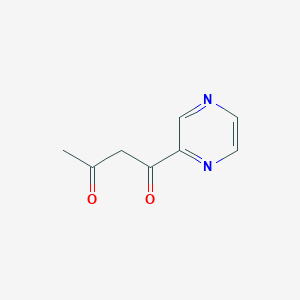
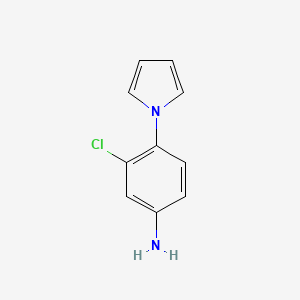
![2-({[(1,1-Dimethylethyl)oxy]carbonyl}amino)-2-methylpropyl methanesulfonate](/img/structure/B3079479.png)
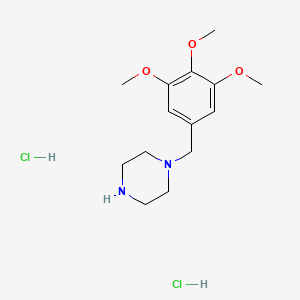
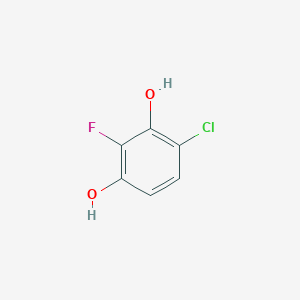

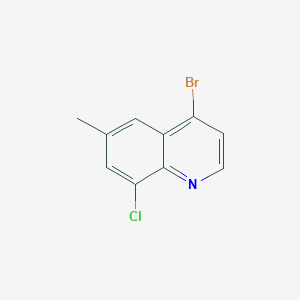
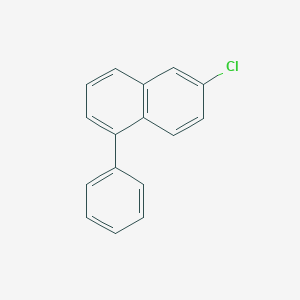
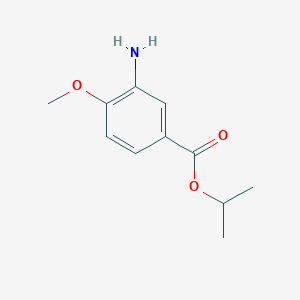
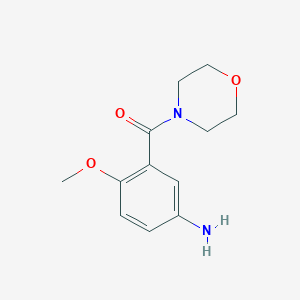
![4-Methyl-2-[(3-methylbutyl)amino]-1,3-thiazole-5-carboxylic acid](/img/structure/B3079529.png)
